molecular formula C4H7O5P B14499337 2-Oxobut-3-en-1-yl dihydrogen phosphate CAS No. 65116-94-1

2-Oxobut-3-en-1-yl dihydrogen phosphate

Cat. No.: B14499337
CAS No.: 65116-94-1
M. Wt: 166.07 g/mol
InChI Key: XOGXHSBKXSEHNL-UHFFFAOYSA-N
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Description

2-Oxobut-3-en-1-yl dihydrogen phosphate is an organophosphate compound characterized by a ketone group (2-oxo) and a double bond (but-3-en-1-yl) in its structure. These include alkyl dihydrogen phosphates (e.g., neopentyl, methyl) and inorganic salts (e.g., potassium, lithium dihydrogen phosphate). This article synthesizes available data to highlight key differences in hydrolysis mechanisms, binding affinity, solubility, and industrial applications.

Properties

CAS No.

65116-94-1

Molecular Formula

C4H7O5P

Molecular Weight

166.07 g/mol

IUPAC Name

2-oxobut-3-enyl dihydrogen phosphate

InChI

InChI=1S/C4H7O5P/c1-2-4(5)3-9-10(6,7)8/h2H,1,3H2,(H2,6,7,8)

InChI Key

XOGXHSBKXSEHNL-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)COP(=O)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxobut-3-en-1-yl dihydrogen phosphate typically involves the reaction of 2-oxobut-3-en-1-ol with phosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2-Oxobut-3-en-1-ol+Phosphoric acid2-Oxobut-3-en-1-yl dihydrogen phosphate\text{2-Oxobut-3-en-1-ol} + \text{Phosphoric acid} \rightarrow \text{this compound} 2-Oxobut-3-en-1-ol+Phosphoric acid→2-Oxobut-3-en-1-yl dihydrogen phosphate

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions. The process typically includes the use of catalysts to enhance the reaction rate and yield. The reaction is carried out in reactors designed to handle the specific requirements of the synthesis, including temperature and pressure control.

Chemical Reactions Analysis

Types of Reactions

2-Oxobut-3-en-1-yl dihydrogen phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the enone moiety to an alcohol.

    Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often require the use of nucleophiles and specific catalysts.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phosphate esters.

Scientific Research Applications

2-Oxobut-3-en-1-yl dihydrogen phosphate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

    Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Oxobut-3-en-1-yl dihydrogen phosphate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of intermediate products that participate in various biochemical pathways. The enone moiety is particularly reactive and can undergo nucleophilic addition reactions, which are crucial for its biological activity.

Comparison with Similar Compounds

Structural and Reactivity Comparisons with Alkyl Dihydrogen Phosphates

Alkyl dihydrogen phosphates, such as neopentyl dihydrogen phosphate and methyl dihydrogen phosphate , exhibit distinct hydrolysis behaviors due to steric and electronic effects:

Compound Hydrolysis Mechanism Key Observations
Neopentyl dihydrogen phosphate Acid-catalyzed hydrolysis with smooth rate increase in acidic conditions; no rate maximum observed in strong acid solutions. Proceeds via phosphorus–oxygen bond fission . Steric hindrance from the neopentyl group may stabilize intermediates, avoiding rate maxima seen in aryl phosphates.
Methyl dihydrogen phosphate Likely follows similar acid-catalyzed pathways but with potential rate maxima in strong acids (inferred from aryl phosphate analogs) . Smaller alkyl groups may allow faster hydrolysis under specific conditions.
2-Oxobut-3-en-1-yl dihydrogen phosphate (hypothetical) Expected to undergo hydrolysis influenced by the electron-withdrawing ketone group, potentially accelerating reaction rates. Data not explicitly available in evidence; reactivity may resemble α,β-unsaturated carbonyl compounds.

Key Insight : The presence of bulky substituents (e.g., neopentyl) or electron-withdrawing groups (e.g., ketones) significantly alters hydrolysis pathways and rates.

Binding Affinity and Selectivity

Dihydrogen phosphate derivatives interact differently with molecular receptors, as demonstrated by macrocyclic systems:

  • Macrocyclic receptor selectivity : Logβ12 values for dihydrogen phosphate (10.51) are markedly higher than for acetate (8.46) or hydrogen sulfate (≈8.5), indicating strong preference for dihydrogen phosphate .
  • Pillararene-based detection : Modified pillararenes with N-alkyl groups selectively bind dihydrogen phosphate ions even in the presence of fluorides and acetates, highlighting structural adaptability for anion sensing .

Solubility and Stability in Solutions

Inorganic dihydrogen phosphates, such as potassium dihydrogen phosphate (KH₂PO₄) and lithium dihydrogen phosphate (LiH₂PO₄), are widely used due to their stability and solubility:

Compound Solubility in Water pH Stability Range Applications
Potassium dihydrogen phosphate Highly soluble (0.1 mol/L solutions prepared in pH 2.5–9) Stable across pH 5–8 Buffers, fertilizers, food additives
Lithium dihydrogen phosphate Moderate solubility (exact data not provided) Dependent on lithium ion reactivity Batteries, ceramics
This compound Likely lower solubility due to organic backbone Susceptible to hydrolysis under acidic/basic conditions Research, specialty synthesis (hypothetical)

Key Insight: Organic dihydrogen phosphates generally have reduced solubility compared to inorganic salts, limiting their use in aqueous systems but expanding utility in organic synthesis.

Industrial and Commercial Relevance

  • Potassium dihydrogen phosphate : Dominates agricultural markets as a fertilizer and pH buffer, with a projected growth driven by sustainable farming practices .
  • Lithium dihydrogen phosphate : Critical in lithium-ion battery electrolytes, reflecting demand from the electronics sector .
  • This compound : Likely niche applications in organic synthesis or pharmaceutical intermediates, though commercial data is absent in the evidence.

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